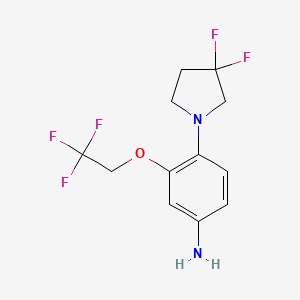![molecular formula C16H28O4 B13719383 Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate](/img/structure/B13719383.png)
Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tetrahydropyranyl group attached to a nonenoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate typically involves the reaction of ethyl 4-hydroxy-2-nonenoate with dihydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of a tetrahydropyranyl ether, which protects the hydroxyl group during subsequent reactions. The reaction conditions generally include:
Reagents: Ethyl 4-hydroxy-2-nonenoate, dihydropyran, acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Time: Several hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then purified using techniques such as distillation and chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic or basic conditions with suitable nucleophiles.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or ethers.
Applications De Recherche Scientifique
Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate involves its interaction with specific molecular targets. The tetrahydropyranyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules. The ester group can undergo hydrolysis to release the active nonenoate moiety, which can interact with biological targets and pathways.
Comparaison Avec Des Composés Similaires
Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxy-2-nonenoate: Lacks the tetrahydropyranyl protecting group, making it more reactive.
Tetrahydropyranyl ethers: Similar protecting groups used in organic synthesis.
Nonenoate esters: Compounds with similar ester functionalities but different substituents.
The uniqueness of this compound lies in its combination of the tetrahydropyranyl protecting group and the nonenoate ester, providing both stability and reactivity for various applications.
Propriétés
Formule moléculaire |
C16H28O4 |
|---|---|
Poids moléculaire |
284.39 g/mol |
Nom IUPAC |
ethyl 4-(oxan-2-yloxy)non-2-enoate |
InChI |
InChI=1S/C16H28O4/c1-3-5-6-9-14(11-12-15(17)18-4-2)20-16-10-7-8-13-19-16/h11-12,14,16H,3-10,13H2,1-2H3 |
Clé InChI |
GSEOPYZMKPSQQR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=CC(=O)OCC)OC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


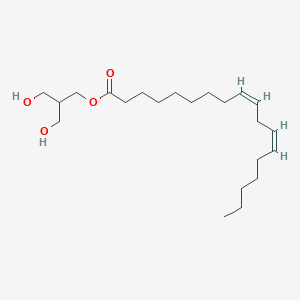
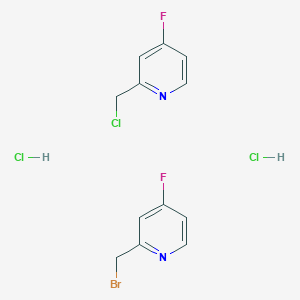

![(5-Bromo-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719333.png)
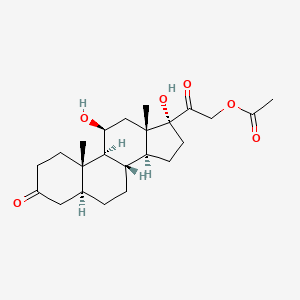

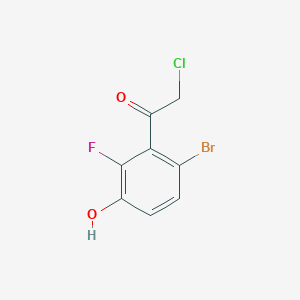
![N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13719367.png)
![(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13719369.png)

![Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719387.png)
